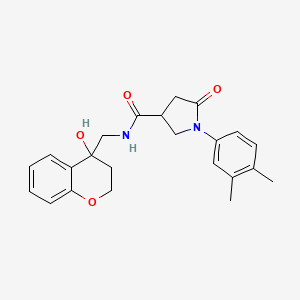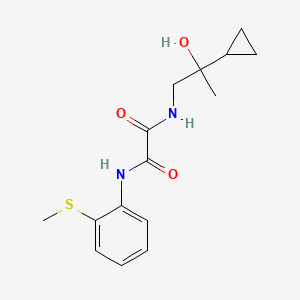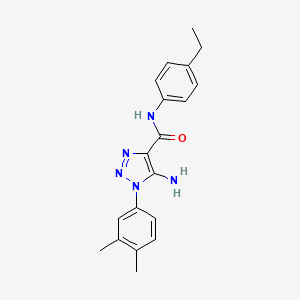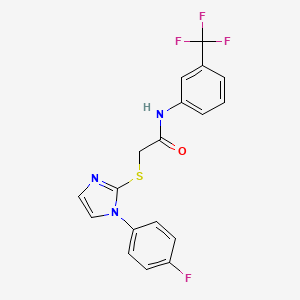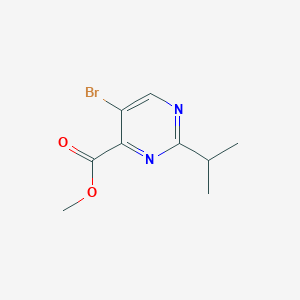
Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate has shown potential in antiviral applications. For instance, certain derivatives have demonstrated marked inhibitory effects on retrovirus replication in cell culture, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003). These findings indicate its potential use in the development of antiretroviral drugs.
Synthesis and Reactivity
The compound plays a key role in synthetic chemistry, particularly in the efficient synthesis of key pyrimidine precursors for pharmaceuticals like rosuvastatin. A highly efficient three-step preparation of functionalized 5-methylpyrimidine, using selective bromination, has been reported (Šterk et al., 2012). This approach is noteworthy for its simplicity and high yield, making it a significant contribution to medicinal chemistry.
Formation of Pyrimidine Derivatives
Research has shown that this compound can be used to create various pyrimidine derivatives. For example, the transformation of 5-bromo-2-isopropylpyrimidine-4-carboxylate into different pyrimidine derivatives has been demonstrated, contributing to the development of new chemical entities (Bakavoli et al., 2006). These derivatives can have diverse applications, including potential use in pharmaceuticals.
Crystallographic Analysis
The crystal structure of compounds derived from methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate has been analyzed, providing insights into the regioselectivity of certain chemical reactions and the formation of specific compounds (Doulah et al., 2014). Such analyses are crucial for understanding chemical properties and reaction mechanisms.
Zukünftige Richtungen
The future directions of research on “Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, pyrimidine derivatives have shown potential in the treatment of neurodegenerative diseases . More research is needed to fully understand the potential of these compounds.
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-propan-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-5(2)8-11-4-6(10)7(12-8)9(13)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUZBBXYNRCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


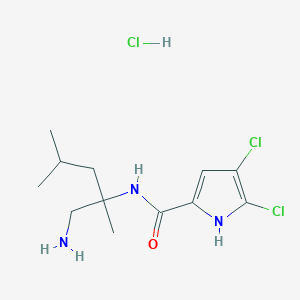
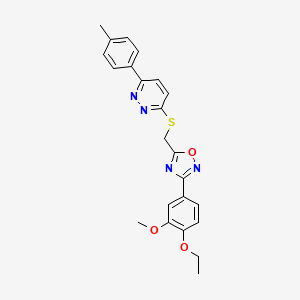
![2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B2418192.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2418193.png)


![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2418198.png)
![N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2418199.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2418200.png)
![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418201.png)
